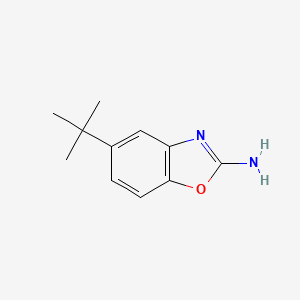

5-Tert-butyl-1,3-benzoxazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUOOHJLHOWIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947505-01-3 | |

| Record name | 5-tert-butyl-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic pathway, reaction mechanism, and practical experimental protocols. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices and provides a framework for a self-validating synthesis. The primary synthetic route detailed herein involves the cyclization of 2-amino-4-tert-butylphenol with cyanogen bromide, a classical and efficient method for the formation of the 2-aminobenzoxazole core.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their wide-ranging biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have established them as a focal point in medicinal chemistry. The benzoxazole nucleus is a key pharmacophore in several approved drugs and numerous clinical candidates, underscoring the importance of robust and well-understood synthetic methodologies for accessing novel analogues.[1] this compound, with its specific substitution pattern, represents a key building block for the exploration of new chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The construction of the benzoxazole ring system from a 2-aminophenol precursor typically involves condensation with a one-carbon electrophile, followed by intramolecular cyclization.[1] Common one-carbon sources include carboxylic acids, aldehydes, acyl chlorides, and cyanating agents.[1] For the synthesis of 2-aminobenzoxazoles, the use of a cyanating agent, such as cyanogen bromide (BrCN), provides a direct and efficient route.

The overall synthetic strategy for this compound is a two-step process:

-

Synthesis of the Precursor: Preparation of 2-amino-4-tert-butylphenol from the readily available starting material, p-tert-butylphenol.

-

Cyclization to the Benzoxazole Core: Reaction of 2-amino-4-tert-butylphenol with cyanogen bromide to yield the target molecule.

This approach is advantageous due to the commercial availability of the initial starting material and the generally high yields reported for analogous cyclization reactions.

Synthesis of the Key Precursor: 2-amino-4-tert-butylphenol

The synthesis of 2-amino-4-tert-butylphenol is a critical first step. A common and effective method involves a two-step sequence starting from p-tert-butylphenol: an azo coupling reaction followed by a reductive cleavage.[2]

Reaction Scheme

Caption: Synthesis of 2-amino-4-tert-butylphenol.

Causality of Experimental Choices

-

Azo Coupling: The reaction of p-tert-butylphenol with an aniline diazonium salt introduces a nitrogen-containing group ortho to the hydroxyl group. The alkaline conditions (NaOH) are necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

-

Reductive Cleavage: The azo dye intermediate is then cleaved under reductive conditions. A variety of reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄) or hydrazine hydrate. The reduction cleaves the N=N double bond, yielding two amine functionalities. The desired 2-amino-4-tert-butylphenol can then be isolated and purified.

Experimental Protocol (Representative)

A detailed protocol for the synthesis of 2-amino-4-tert-butylphenol can be found in the patent literature.[2][3] The following is a representative procedure based on these sources.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-tert-butylphenol | 150.22 | (Specify) | (Specify) |

| Aniline | 93.13 | (Specify) | (Specify) |

| Sodium Nitrite | 69.00 | (Specify) | (Specify) |

| Hydrochloric Acid | 36.46 | (Specify) | (Specify) |

| Sodium Hydroxide | 40.00 | (Specify) | (Specify) |

| Sodium Dithionite | 174.11 | (Specify) | (Specify) |

| Ethanol | 46.07 | (Solvent) | - |

| Water | 18.02 | (Solvent) | - |

Procedure:

-

Diazotization of Aniline: Aniline is diazotized in an acidic solution (HCl) with sodium nitrite at 0-5 °C.

-

Azo Coupling: The resulting diazonium salt solution is slowly added to a solution of p-tert-butylphenol in aqueous sodium hydroxide at room temperature. The formation of the azo dye is typically observed as a colored precipitate.

-

Reductive Cleavage: The isolated azo dye is suspended in a suitable solvent (e.g., ethanol/water mixture) and treated with a reducing agent such as sodium dithionite in the presence of a base (e.g., NaOH). The reaction mixture is heated until the color of the azo dye disappears.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with acid. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol-water).

Core Synthesis: this compound

The key transformation in this synthesis is the intramolecular cyclization of 2-amino-4-tert-butylphenol with cyanogen bromide. This reaction proceeds through the formation of a cyanamide intermediate.

Reaction Scheme

Caption: Synthesis of this compound.

Mechanistic Insights

The reaction is proposed to proceed via the following steps:

-

Nucleophilic Attack: The more nucleophilic amino group of 2-amino-4-tert-butylphenol attacks the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a protonated cyanamide intermediate.

-

Deprotonation: A base (which can be another molecule of the aminophenol or an added non-nucleophilic base) deprotonates the nitrogen atom to yield the N-(2-hydroxy-5-tert-butylphenyl)cyanamide intermediate.

-

Intramolecular Cyclization: The hydroxyl group then acts as a nucleophile, attacking the electrophilic carbon of the cyanamide group. This intramolecular cyclization forms the five-membered oxazoline ring.

-

Tautomerization: The resulting imino-oxazoline tautomerizes to the more stable aromatic 2-aminobenzoxazole structure.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 2-aminobenzoxazoles.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-4-tert-butylphenol | 165.23 | (Specify) | (Specify) |

| Cyanogen Bromide | 105.92 | (Specify) | (Specify) |

| Methanol (or Ethanol) | 32.04 (46.07) | (Solvent) | - |

| Sodium Bicarbonate | 84.01 | (For work-up) | - |

| Ethyl Acetate | 88.11 | (For extraction) | - |

| Anhydrous Sodium Sulfate | 142.04 | (Drying agent) | - |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-tert-butylphenol in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Cyanogen Bromide: Cool the solution in an ice bath and add a solution of cyanogen bromide in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically several hours to overnight). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound as a solid.

Characterization and Data Analysis

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound, based on known data for similar benzoxazole derivatives.

Table of Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3-7.0 (m, 3H, Ar-H), ~5.0 (br s, 2H, NH₂), 1.32 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C=N), ~148 (C-O), ~145, ~142, ~115, ~110, ~108 (Ar-C), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1650 (C=N stretching), ~1250 (C-O stretching) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ expected at 191.12 |

Note: The exact chemical shifts and peak shapes may vary depending on the solvent and instrument used. The provided data is an estimation based on analogous structures.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Cyanogen Bromide (BrCN): This reagent is highly toxic, corrosive, and can be fatal if inhaled, swallowed, or in contact with skin.[5][6] It should be handled with extreme caution. Avoid contact with acids, as it can release toxic hydrogen cyanide gas.

-

Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has detailed a robust and well-precedented synthetic route to this compound. By providing a thorough understanding of the reaction mechanism, experimental protocols, and safety considerations, this document serves as a valuable resource for researchers engaged in the synthesis of novel benzoxazole derivatives for drug discovery and development. The presented methodology, rooted in fundamental principles of organic chemistry, offers a reliable pathway to this important molecular scaffold.

References

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

- CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents.

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. NIH. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]. PubMed. Available at: [Link]

-

cyanogen bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC. NIH. Available at: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available at: [Link]

- CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents.

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 5-tert-butyl-1,3-benzoxazol-2-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-tert-butyl-1,3-benzoxazol-2-amine

Introduction

In the landscape of medicinal chemistry and drug development, the benzoxazole scaffold is a cornerstone of privileged structures, appearing in numerous pharmacologically active agents.[1] The unambiguous structural characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a key derivative, this compound.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and spectral output. We will explore the rationale behind experimental choices, interpret the spectral data with a focus on the underlying principles of chemical shifts and coupling constants, and present a self-validating methodology for the structural elucidation of this important heterocyclic compound.

Molecular Structure and Isomeric Considerations

The subject of our analysis, this compound, possesses a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[2] Its structure consists of a fused benzoxazole ring system, substituted with a tert-butyl group at the C-5 position of the benzene ring and an amine group at the C-2 position of the oxazole ring. The numbering convention for the benzoxazole core is critical for accurate spectral assignment.

Caption: Structure and atom numbering of this compound.

Experimental Protocol: A Framework for Integrity

The acquisition of high-fidelity NMR data is foundational to accurate structural analysis. The following protocol outlines a robust, self-validating workflow for characterizing benzoxazole derivatives.[3]

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Causality: The choice of solvent is critical. DMSO-d₆ is often preferred as it minimizes the rate of proton exchange for labile protons (like those of the -NH₂ group), resulting in sharper signals.[4] CDCl₃ can also be used, but amine proton signals may be broader or less distinct.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Acquire standard 1D spectra: ¹H NMR, ¹³C NMR, and DEPT-135 (Distortionless Enhancement by Polarization Transfer).

-

For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Caption: Key ¹H-¹H COSY correlations.

-

HSQC (¹H-¹³C Correlation): This experiment directly links each proton to the carbon it is attached to. It would show cross-peaks for (H-4, C-4), (H-6, C-6), (H-7, C-7), and the tert-butyl protons with their corresponding carbons. This is invaluable for assigning the aromatic CH carbons unambiguously.

-

HMBC (¹H-¹³C Correlation): This experiment reveals longer-range (2-3 bond) couplings and is crucial for assigning quaternary carbons. Key expected correlations include:

-

The tert-butyl protons (δ ~1.3 ppm) would show a correlation to C-5, confirming the position of the substituent.

-

Aromatic protons would show correlations to neighboring carbons, helping to assign the bridgehead carbons C-3a and C-7a. For example, H-7 would correlate to C-5 and C-7a.

-

Conclusion

The comprehensive NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The ¹H spectrum is characterized by a prominent 9H singlet for the tert-butyl group, a distinct three-proton aromatic system, and a broad, exchangeable amine signal. The ¹³C spectrum is distinguished by the highly deshielded C-2 signal, a direct consequence of its position between two heteroatoms. By employing a systematic approach that combines 1D and 2D NMR techniques with a foundational understanding of spectroscopic principles, researchers can confidently verify the identity and purity of this and related benzoxazole derivatives, ensuring the integrity of their work in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-tert-butyl-1,3-benzoxazol-2-amine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 5-tert-butyl-1,3-benzoxazol-2-amine, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Analytical Imperative

This compound (C₁₁H₁₄N₂O, MW: 190.24 g/mol ) belongs to the benzoxazole class of heterocyclic compounds.[1] Benzoxazoles are key structural motifs in many pharmacologically active molecules and functional materials.[2] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of such compounds throughout the research and development lifecycle.[3][4] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular identification and quantification.[3]

This guide will delineate a robust analytical workflow, from sample preparation to data interpretation, for the analysis of this compound, with a focus on providing a foundational understanding of the experimental choices involved.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Chemical Structure | A benzoxazole core with a tert-butyl group at the 5-position and an amine group at the 2-position. | [1] |

| Physical State | Likely a solid at room temperature, similar to related compounds.[5] | [5] |

| Solubility | Expected to be soluble in organic solvents such as methanol, acetonitrile, and DMSO.[6] | [6] |

Strategic Approach to Mass Spectrometric Analysis

Given the presence of a basic amine group, this compound is an excellent candidate for analysis by electrospray ionization (ESI) in positive ion mode.[7] Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) will provide the necessary selectivity and sensitivity for analysis in complex matrices.[8]

Experimental Workflow

The overall analytical workflow is designed to ensure reproducibility and data integrity.

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality control measures.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[9][10]

Objective: To prepare samples and calibration standards in a solvent compatible with reverse-phase LC-MS.

Materials:

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

2 mL autosampler vials with septa[6]

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water.

-

Calibration Standards: Perform serial dilutions of the working solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 (v/v) methanol:water with 0.1% formic acid.

-

Sample Transfer: Transfer the final solutions to 2 mL autosampler vials.

Rationale: The use of LC-MS grade solvents and formic acid minimizes background noise and promotes protonation of the analyte for enhanced ESI efficiency.[6]

LC-MS/MS Instrumentation and Conditions

This method utilizes a standard reverse-phase C18 column for good retention of the moderately polar analyte.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source[11]

Liquid Chromatography Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS2) |

| MS1 Scan Range | m/z 50-500 |

| Collision Gas | Argon |

| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation analysis |

Rationale: The gradient elution ensures efficient separation of the analyte from potential impurities, while the specified MS conditions are optimized for the ionization and fragmentation of small molecules containing amine functionalities.[11]

Data Interpretation: Predicted Fragmentation Pathways

While no experimental spectra for this specific molecule are publicly available, we can predict the fragmentation pattern based on the known behavior of related benzoxazole and tert-butyl substituted aromatic compounds.[11][12]

Upon ESI, the molecule is expected to readily protonate at the exocyclic amine group to form the precursor ion [M+H]⁺ at m/z 191.2. Collision-induced dissociation (CID) of this ion will likely lead to characteristic product ions.

Key Predicted Fragmentations:

-

Loss of a Methyl Group: A primary fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, resulting in a stable tertiary carbocation.

-

Loss of Isobutene: A characteristic fragmentation of tert-butyl groups is the neutral loss of isobutene (C₄H₈, 56 Da) via a McLafferty-type rearrangement.

-

Benzoxazole Ring Cleavage: The stable benzoxazole ring may undergo cleavage, leading to the loss of small neutral molecules like CO or HCN.[11]

Caption: Predicted major fragmentation pathways for protonated this compound.

Summary of Predicted Ions:

| Ion | m/z (monoisotopic) | Description |

| [M+H]⁺ | 191.2 | Precursor Ion |

| [M+H - CH₃]⁺ | 176.2 | Loss of a methyl radical from the tert-butyl group |

| [M+H - C₄H₈]⁺ | 135.1 | Neutral loss of isobutene |

| [M+H - C₄H₈ - HCN]⁺ | 108.1 | Subsequent loss of HCN from the benzoxazole ring |

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically grounded approach for the mass spectrometric analysis of this compound. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve high-quality, reliable data. It is imperative to perform a system suitability test before each analytical run and to include quality control samples to ensure the validity of the results. The predicted fragmentation pathways provide a solid foundation for the structural elucidation of this compound and its potential metabolites or degradation products.

References

- Minkin, V. I., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5,7-ditert-butyl-2-methyl-1,3-benzoxazole. Retrieved from [Link]

- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

- Cuyckens, F., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(7), 779-788.

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

PubMed. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

- ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry, 67(15), 2673-2678.

-

Agilent Technologies. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

- van der Heeft, E., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362.

-

ResearchGate. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]

- ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21085-21095.

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino...). Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). LC-MS/MS Application in Pharmacotoxicological Field. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Ionization Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2025). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

PubMed. (2002). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

-

PMC. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

-

Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

-

Frontiers. (n.d.). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

- 1. 947505-01-3|5-(tert-Butyl)benzo[d]oxazol-2-amine|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. chemos.de [chemos.de]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biocompare.com [biocompare.com]

- 10. organomation.com [organomation.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FT-IR Spectrum of 5-tert-butyl-1,3-benzoxazol-2-amine

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-tert-butyl-1,3-benzoxazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the expected spectral features of this molecule. It offers a detailed interpretation of the vibrational modes associated with its distinct functional groups, a validated experimental protocol for spectral acquisition, and a discussion on the significance of FT-IR in the structural confirmation and quality assessment of benzoxazole derivatives.

Introduction: The Molecular Profile of this compound

This compound is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety is a significant scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The incorporation of a tert-butyl group at the 5-position and an amine group at the 2-position imparts specific physicochemical properties that are of interest in drug discovery and materials science.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. It provides a unique vibrational fingerprint by probing the absorption of infrared radiation by the molecule's chemical bonds. Each functional group within this compound—the primary amine (-NH₂), the benzoxazole ring system (C=N, C-O-C), the aromatic ring (C=C, C-H), and the tert-butyl group (C-H)—exhibits characteristic absorption bands. Analyzing these bands allows for the unequivocal confirmation of the molecule's identity and purity.

This guide will proceed with a predictive analysis of the key spectral features, grounded in established principles of vibrational spectroscopy, as experimental spectra for this specific compound are not widely available in the public domain.

Caption: Molecular Structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a robust method for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique. This method is chosen for its reliability and the high quality of the resulting spectra for solid-state samples.[1]

Materials and Equipment

-

This compound (1-2 mg, finely powdered)

-

Spectroscopic grade Potassium Bromide (KBr) (100-200 mg, oven-dried)

-

Agate mortar and pestle

-

Pellet-forming die and hydraulic press

-

FT-IR Spectrometer (e.g., equipped with a DTGS detector)

-

Nitrogen purge for the sample compartment (recommended)

Step-by-Step Methodology

-

Sample Preparation: In a dry environment, grind 1-2 mg of the compound with 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is achieved.[1] The homogeneity is critical to minimize light scattering.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes to form a transparent or semi-transparent pellet.

-

Background Spectrum Acquisition: Place the empty pellet holder in the FT-IR spectrometer's sample compartment. Allow the compartment to purge with dry nitrogen for 5-10 minutes to reduce atmospheric water and CO₂ interference. Acquire a background spectrum.

-

Sample Spectrum Acquisition: Mount the KBr pellet containing the sample in the holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[1]

Sources

A Comprehensive Guide to the Structural Elucidation of 5-tert-butyl-1,3-benzoxazol-2-amine: A Predictive Approach for Drug Discovery and Materials Science

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] This guide presents a comprehensive, predictive framework for the synthesis, crystallization, and complete crystal structure elucidation of a key derivative, 5-tert-butyl-1,3-benzoxazol-2-amine. While the definitive crystal structure of this specific molecule is not yet publicly documented, this whitepaper leverages authoritative data from closely related analogues to establish a robust, field-proven methodology for its determination and analysis. We provide detailed, step-by-step protocols for synthesis from 2-amino-4-tert-butylphenol, single-crystal growth, and single-crystal X-ray diffraction. Furthermore, we predict the anticipated molecular geometry and the critical intermolecular interactions, such as hydrogen bonding and π-π stacking, that will define its solid-state architecture. This document serves as a technical roadmap for researchers in drug development and materials science aiming to characterize this and similar heterocyclic compounds.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole derivatives are a class of heterocyclic compounds that command significant attention due to their wide spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities.[1][2] The 2-aminobenzoxazole moiety, in particular, is a key pharmacophore that facilitates specific, high-affinity interactions with biological targets. The substitution pattern on the benzoxazole ring system critically influences these interactions and the compound's overall physicochemical properties, such as solubility and bioavailability.

The introduction of a bulky, lipophilic tert-butyl group at the 5-position is a common strategy in medicinal chemistry to enhance membrane permeability and modulate binding affinity. Understanding the precise three-dimensional arrangement of this compound in the solid state is paramount. A definitive crystal structure provides invaluable insights into:

-

Molecular Conformation: Establishing the preferred geometry, including the planarity of the fused ring system and the orientation of the amine and tert-butyl groups.

-

Intermolecular Forces: Identifying the dominant non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[3][4] These same forces are analogous to those that control drug-receptor binding.

-

Structure-Property Relationships: Correlating the solid-state architecture with physical properties like melting point, stability, and dissolution rate, which are critical for drug development.

This guide outlines the complete experimental workflow to achieve this structural elucidation.

Part I: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

The synthesis of the title compound can be reliably achieved via the cyclization of 2-amino-4-tert-butylphenol. This precursor is documented in the synthesis of related benzoxazole structures.[5][6] A well-established method for forming the 2-amino-substituted benzoxazole ring is through reaction with cyanogen bromide (CNBr).

Protocol 1: Synthesis via Cyanogen Bromide Cyclization

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-tert-butylphenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: While stirring at room temperature, add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise over 30 minutes. Causality: The dropwise addition is crucial to control the reaction exotherm and prevent the formation of side products.

-

Reaction & Precipitation: Stir the mixture at room temperature for 2-4 hours. The product, this compound hydrobromide, will typically precipitate from the solution as a salt.

-

Neutralization & Isolation: Filter the precipitate and wash with cold ethanol. Resuspend the salt in water and neutralize by the slow addition of an aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is ~8-9. The free base form of the title compound will precipitate.

-

Purification: Collect the solid product by filtration, wash thoroughly with deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography to achieve >99% purity required for crystallization.

Below is a workflow diagram illustrating the synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Protocol for Single-Crystal Growth

Growing single crystals is an empirical process, often requiring screening of various conditions. The methods below are proven for analogous benzoxazole compounds.[1][7]

Protocol 2: Crystal Growth by Slow Evaporation

-

Solvent Selection: Prepare saturated solutions of the purified compound in various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) in clean, small vials.

-

Evaporation: Cover the vials with a cap or parafilm pierced with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks.

-

Incubation: Place the vials in a vibration-free environment at a constant temperature. Causality: Slow, undisturbed evaporation is essential to allow for the orderly arrangement of molecules into a single crystal lattice rather than rapid precipitation of polycrystalline powder.

-

Harvesting: Once well-formed, block-like or needle-like crystals appear, carefully harvest them using a spatula or loop.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic-resolution three-dimensional structure of a crystalline solid.

Protocol 3: Data Collection and Structure Refinement

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a goniometer head using cryo-oil.

-

Data Collection: Mount the crystal on the diffractometer (e.g., a Bruker D8 Venture). A stream of cold nitrogen (typically 100-150 K) is used to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[8]

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using SHELXT) to generate an initial electron density map and a preliminary structural model.[7]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).[5][7] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part III: Anticipated Crystal Structure and Intermolecular Interactions

Based on the extensive literature on similar benzoxazole structures, we can predict the key features of the crystal structure of this compound.

Expected Crystallographic Data

The crystallographic data will be summarized in a standard format. While the specific values are pending experimental determination, the key parameters and their significance are outlined below.

| Parameter | Description | Anticipated System |

| Chemical Formula | C₁₁H₁₄N₂O | - |

| Formula Weight (Mᵣ) | 190.24 g/mol | - |

| Crystal System | The fundamental lattice geometry. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements present in the crystal. | P2₁/c or Pbca (common) |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined (TBD) |

| α, β, γ (°) | The angles between the unit cell axes. | TBD |

| V (ų) | The volume of the unit cell. | TBD |

| Z | The number of molecules per unit cell. | 2, 4, or 8 |

| Dₓ (g/cm³) | The calculated density of the crystal. | TBD |

| R₁, wR₂ | R-factors indicating the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good structure |

Predicted Molecular Geometry and Crystal Packing

The benzoxazole ring system is expected to be essentially planar, a common feature observed in related structures.[5][6][7] The primary drivers of the crystal packing will be intermolecular hydrogen bonds and potential π-π stacking interactions.

Hydrogen Bonding: The exocyclic amine group (-NH₂) provides two hydrogen bond donors, while the heterocyclic nitrogen atom (N1) is a strong hydrogen bond acceptor. This functionality strongly suggests the formation of robust hydrogen-bonded motifs. A highly probable interaction is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds, as depicted below. This is a very common and stabilizing motif in 2-aminobenzoxazole structures.[7]

Caption: Anticipated N-H···N hydrogen-bonded dimer motif.

These dimeric units may then be further linked into chains or sheets through additional weak C-H···O or C-H···π interactions.[3][8]

π-π Stacking: The planar aromatic benzoxazole core is also likely to engage in π-π stacking interactions with neighboring molecules.[5][6] These interactions, characterized by centroid-to-centroid distances of approximately 3.5–3.8 Å, would contribute significantly to the overall stability of the crystal lattice, likely linking the hydrogen-bonded motifs into a three-dimensional network.

Conclusion

This technical guide provides a rigorous and scientifically grounded roadmap for the complete structural elucidation of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive crystal structure. The predicted analysis, based on authoritative data from closely related compounds, suggests that the solid-state architecture will be dominated by strong N-H···N hydrogen-bonded dimers and stabilizing π-π stacking interactions. The resulting structural data will be of immense value to drug development professionals seeking to understand structure-activity relationships and to materials scientists designing novel functional organic materials.

References

-

Mague, J. T., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1161–1164. Available at: [Link]

-

Fun, H.-K., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2410. Available at: [Link]

-

Minkin, V. I., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59, 198–201. Available at: [Link]

-

Tlahuext-Aca, A., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o188. Available at: [Link]

-

Fun, H. K., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. PubMed, E64, o2410. Available at: [Link]

-

Plaček, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261–20274. Available at: [Link]

-

Shishkin, O. V., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCrData, 7(12). Available at: [Link]

-

Taşcı, M., et al. (2018). Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. ResearchGate. Available at: [Link]

-

El-Sayed, M. E. A., et al. (2023). Representations of different intermolecular noncovalent interactions within the crystal structure. ResearchGate. Available at: [Link]

-

Shishkin, O. V., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino- benzoxazole–fumaric acid molecular. IUCr Journals. Available at: [Link]

-

Taşcı, M., et al. (2018). Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. NIScPR Online Periodical Repository. Available at: [Link]

-

Wang, Y., et al. (2016). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 4(19), 4239-4248. Available at: [Link]

-

Raju, N., et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Quantum Chemical Deep Dive into 5-tert-butyl-1,3-benzoxazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This in-depth technical guide focuses on a specific promising derivative, 5-tert-butyl-1,3-benzoxazol-2-amine, from the perspective of computational chemistry. We provide a comprehensive, field-proven workflow for elucidating its structural, electronic, and pharmacokinetic properties through quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for applying Density Functional Theory (DFT), molecular docking, and in silico ADMET predictions to accelerate the drug discovery process. We will delve into the causality behind methodological choices, ensuring a self-validating and reproducible computational protocol.

Introduction: The Significance of the Benzoxazole Core and the Role of Computational Chemistry

Benzoxazoles are a class of heterocyclic compounds characterized by a fused benzene and oxazole ring.[1] This aromatic system is a privileged scaffold in drug discovery, forming the core of numerous compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The diverse biological activities of benzoxazole derivatives are attributed to their ability to engage with biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2]

The specific subject of this guide, this compound, incorporates a bulky tert-butyl group, which can enhance lipophilicity and modulate binding affinity, and an amine group at the 2-position, a common site for functionalization to tune biological activity.

In modern drug discovery, computational methods, particularly quantum chemical calculations, are indispensable for predicting molecular properties and guiding synthetic efforts.[3] Density Functional Theory (DFT), for instance, allows for the precise calculation of electronic structure and reactivity, while molecular docking simulations can predict the binding mode and affinity of a ligand to a protein target.[2] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide early insights into the pharmacokinetic profile of a drug candidate, significantly reducing the likelihood of late-stage failures.[3]

This guide will provide a step-by-step protocol for the comprehensive computational analysis of this compound, serving as a template for the investigation of other novel drug candidates.

Methodology: A Validated Computational Workflow

Our computational investigation is structured as a three-part workflow, designed to provide a holistic understanding of the target molecule's potential as a drug candidate.

Caption: Workflow for in silico ADMET prediction using SwissADME.

Expected Results and Discussion

This section outlines the anticipated outcomes from the computational workflow and their interpretation in the context of drug discovery.

Quantum Chemical Insights

The DFT calculations will provide a detailed understanding of the intrinsic properties of this compound.

Table 1: Predicted Quantum Chemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Optimized Geometry | Bond lengths, angles, dihedrals | Provides the most stable 3D conformation for subsequent docking studies. |

| HOMO Energy | (e.g., -6.5 eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (e.g., -1.2 eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (e.g., 5.3 eV) | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | (e.g., 2.5 Debye) | Influences solubility and interactions with polar biological targets. |

The MEP map is expected to show a negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the amine group, indicating these as likely sites for hydrogen bond acceptance. A positive potential is anticipated around the amine hydrogens, suggesting their role as hydrogen bond donors.

FMO analysis will reveal the distribution of the HOMO and LUMO across the molecule. The HOMO is likely to be localized on the electron-rich benzoxazole ring system and the amine group, while the LUMO may be distributed over the aromatic system.

NBO analysis will quantify the charge distribution and identify key intramolecular interactions that contribute to the molecule's stability.

Molecular Docking and Binding Mode Analysis

The molecular docking simulations will predict the binding affinity and the specific interactions of this compound with the active site of VEGFR-2.

Table 2: Predicted Docking Results with VEGFR-2 (PDB: 3V2A)

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | (e.g., -8.5 kcal/mol) | A lower binding energy indicates a more favorable and stable interaction. |

| Key Interacting Residues | (e.g., Cys919, Asp1046) | Identifies the specific amino acids involved in binding. |

| Types of Interactions | H-bonds, hydrophobic, π-π | Elucidates the nature of the binding forces. |

A strong binding affinity, coupled with the formation of specific hydrogen bonds and hydrophobic interactions with key residues in the VEGFR-2 active site, would suggest that this compound is a promising candidate for VEGFR-2 inhibition.

ADMET Profile and Drug-Likeness

The in silico ADMET predictions will provide a preliminary assessment of the molecule's pharmacokinetic properties and its potential as an orally bioavailable drug.

Table 3: Predicted ADMET Properties from SwissADME

| Parameter | Predicted Value | Assessment |

| Molecular Weight | (e.g., 218.29 g/mol ) | Favorable (within Lipinski's rule) |

| LogP | (e.g., 2.8) | Optimal lipophilicity for membrane permeability |

| TPSA | (e.g., 52.1 Ų) | Good intestinal absorption and cell permeation |

| H-bond Donors | 1 | Favorable (within Lipinski's rule) |

| H-bond Acceptors | 3 | Favorable (within Lipinski's rule) |

| Lipinski's Rule Violations | 0 | Excellent drug-likeness |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | No | Low potential for central nervous system side effects |

| CYP Inhibition | (e.g., Inhibitor of CYP2D6) | Potential for drug-drug interactions |

The "Bioavailability Radar" from SwissADME will provide a graphical representation of the molecule's drug-likeness, while the "BOILED-Egg" plot will visually predict its gastrointestinal absorption and blood-brain barrier permeability.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational workflow for the in-depth analysis of this compound as a potential drug candidate. By integrating DFT calculations, molecular docking, and ADMET predictions, researchers can gain significant insights into a molecule's structural, electronic, and pharmacokinetic properties before embarking on extensive and costly experimental studies.

The predicted favorable electronic properties, strong binding affinity to a relevant biological target like VEGFR-2, and a promising ADMET profile would strongly support the prioritization of this compound for synthesis and subsequent in vitro and in vivo biological evaluation. This computational approach, grounded in scientific integrity and causality, serves as a powerful tool to accelerate the journey from a promising molecule to a potential therapeutic agent.

References

-

Oriental Journal of Chemistry. (n.d.). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-ditert-butyl-3-phenyl-2H-1,3-benzoxazole. Retrieved from [Link]

-

RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Retrieved from [Link]

-

RCSB PDB. (1998). 1A1T: STRUCTURE OF THE HIV-1 NUCLEOCAPSID PROTEIN BOUND TO THE SL3 PSI-RNA RECOGNITION ELEMENT, NMR, 25 STRUCTURES. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

-

RCSB PDB. (2013). 2M3Z: NMR solution structure of HIV-1 nucleocapsid protein in complex with an inhibitor displaying a 2 inhibitors:1 NC stoichiometry. Retrieved from [Link]

-

NCBI. (2011). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Retrieved from [Link]

-

J-GLOBAL. (n.d.). N,N-Diallyl-5-tert-butylbenzoxazole-2-amine. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

RCSB PDB. (1991). 1NCP: STRUCTURAL CHARACTERIZATION OF A 39 RESIDUE SYNTHETIC PEPTIDE CONTAINING THE TWO ZINC BINDING DOMAINS FROM THE HIV-1 P7 NUCLEOCAPSID PROTEIN BY CD AND NMR SPECTROSCOPY. Retrieved from [Link]

-

UniProt. (n.d.). KDR - Vascular endothelial growth factor receptor 2 - Homo sapiens (Human). Retrieved from [Link]

-

ResearchGate. (2025). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipinski rule of 5 parameters for the studied inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of selected five compounds.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). HIV-1 Nucleocapsid Protein. Retrieved from [Link]

-

RCSB PDB. (2014). 2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. Retrieved from [Link]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. 5,7-ditert-butyl-3-phenyl-2H-1,3-benzoxazole | C21H27NO | CID 10733700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

solubility of 5-tert-butyl-1,3-benzoxazol-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 5-tert-butyl-1,3-benzoxazol-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. Poor solubility can impede biological screening, complicate formulation development, and lead to diminished bioavailability, ultimately causing the failure of otherwise promising drug candidates.[1][2][3][4] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. While specific experimental data for this compound is not publicly available, this document synthesizes foundational principles of solubility with field-proven methodologies to empower scientists to generate reliable data and make informed decisions. We will dissect the molecule's structural attributes, present a predictive solubility profile, detail gold-standard experimental protocols, and discuss the underlying intermolecular forces governing the dissolution process.

Molecular Profile and Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure, which is a hybrid of polar and non-polar functionalities. This duality is the primary determinant of its interaction with various solvents.

-

The Benzoxazole Core : This fused heterocyclic system is aromatic and relatively rigid. The nitrogen and oxygen atoms are Lewis bases and potential hydrogen bond acceptors. The planar nature of the ring system allows for potential π–π stacking interactions.

-

The 2-Amino Group (-NH₂) : This is a critical functional group for solubility. It acts as both a hydrogen bond donor and acceptor, making it highly interactive with polar protic solvents. Its basic nature means that in acidic conditions (not the focus of this guide on organic solvents), it can be protonated, drastically increasing aqueous solubility.

-

The 5-tert-Butyl Group (-C(CH₃)₃) : This bulky, aliphatic group is distinctly non-polar (lipophilic). It does not participate in hydrogen bonding or strong dipole-dipole interactions. Its presence is expected to enhance solubility in non-polar, hydrocarbon-based solvents through van der Waals forces and disrupt the solute's crystal lattice packing.

These features suggest a nuanced solubility profile, where the molecule is unlikely to be exclusively soluble in either extremely polar or entirely non-polar solvents. Instead, optimal solubility will be found in solvents that can effectively accommodate both the polar, hydrogen-bonding regions and the non-polar alkyl group.

Caption: Key functional domains of the target molecule.

Predicted Qualitative Solubility Profile

Based on first principles ("like dissolves like") and data from analogous structures such as 2-aminobenzoxazole and tert-butyl-substituted benzimidazoles, a qualitative solubility profile can be predicted.[5] This serves as a crucial starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction with this compound |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar benzoxazole core. Can accept hydrogen bonds from the amino group. |

| Alcohols | Methanol, Ethanol | High to Moderate | Capable of donating and accepting hydrogen bonds with the amino group and heteroatoms. The tert-butyl group may slightly reduce solubility compared to the unsubstituted parent compound. |

| Halogenated | Dichloromethane (DCM) | Moderate | Moderate polarity allows for favorable interaction with the entire molecule. Less effective at solvating the H-bonding amino group than protic solvents. |

| Ketones | Acetone | Moderate | Can accept hydrogen bonds and engage in dipole-dipole interactions, but the overall polarity is lower than that of alcohols or DMSO. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Primarily a hydrogen bond acceptor. Limited polarity reduces its ability to solvate the polar regions effectively. |

| Aromatic Hydrocarbons | Toluene | Low | The non-polar nature interacts favorably with the tert-butyl group and can engage in weak π–π stacking with the benzoxazole ring, but it cannot solvate the polar amino group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Only weak van der Waals forces are possible. These are insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |

Experimental Determination of Thermodynamic Solubility

For definitive and reliable data, particularly for applications in formulation and late-stage development, the determination of thermodynamic (or equilibrium) solubility is essential. The saturation shake-flask method is the universally recognized gold standard for this purpose.[6][7]

The Shake-Flask Method: A Self-Validating Protocol

This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol's trustworthiness comes from its core principle: the measured concentration should remain constant over extended time points, confirming a state of equilibrium.[6]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Detailed Step-by-Step Methodology

This protocol is adapted from standard guidelines such as OECD 105 and industry best practices.[8][9][10][11][12]

-

Preparation :

-

Weigh an amount of this compound into a glass vial sufficient to create a visible excess of solid after equilibration (e.g., 5-10 mg).

-

Pipette a precise volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three such vials per solvent to be tested at different time points (e.g., 24h, 48h).

-

-

Equilibration :

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for the designated time periods. The goal is to ensure the system reaches equilibrium, which can be influenced by factors like crystal form and particle size.[7] Taking multiple time points is the only way to verify this.

-

-

Phase Separation :

-

After the incubation period, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated liquid phase from the solid, either:

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is often the preferred method to ensure no fine particulates are transferred.

-

-

-

Quantification (HPLC Analysis) :

-

Carefully take an aliquot of the clear supernatant and perform an accurate serial dilution with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Prepare a set of calibration standards of the test compound with known concentrations.

-

Analyze the standards and the diluted samples via a validated HPLC-UV method. The analytical endpoint should be selective and reproducible.[13]

-

Calculate the concentration in the original supernatant by applying the dilution factor.

-

-

Validation :

-

Compare the calculated solubility values from the 24h and 48h time points. If the values are within an acceptable margin of error (e.g., <15%), equilibrium is considered to have been reached, and the result is reported as the thermodynamic solubility. If the values are still increasing, a longer incubation time (e.g., 72h) is necessary.

-

High-Throughput Screening: The Kinetic Solubility Assay

In early-stage drug discovery, speed and compound economy are paramount. Kinetic solubility assays are designed for high-throughput screening to quickly flag compounds with potential solubility liabilities.[2][3]

Causality Behind the Method : This assay does not measure true equilibrium. Instead, it measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in the solvent for a short period.[14] This often overestimates true thermodynamic solubility but is invaluable for ranking compounds.

Typical Kinetic Solubility Protocol (Turbidimetric Method)

-

Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate : Add the desired organic solvent to the wells of a 96- or 384-well plate.

-

Precipitation : Use a liquid handler to make a small, rapid addition of the DMSO stock into the solvent (e.g., 2 µL into 198 µL, resulting in 1% DMSO and a theoretical concentration of 100 µM).

-

Incubation : Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[1]

-

Detection : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader. The concentration at which significant light scattering is detected above background is reported as the kinetic solubility.[3]

Conclusion and Recommendations

Understanding the solubility of this compound is not a matter of finding a single number but of building a comprehensive profile of its behavior in different chemical environments. This guide provides the theoretical basis and practical, validated protocols for researchers to achieve this.

-

For Early-Stage Discovery : A rapid kinetic solubility assay in a few key solvents (e.g., Methanol, Acetonitrile, Dichloromethane) is recommended to quickly assess the compound's general characteristics and suitability for initial biological screening.

-

For Lead Optimization and Pre-formulation : Generating precise, thermodynamic solubility data via the shake-flask method is non-negotiable. It is recommended to test a diverse palette of solvents, including alcohols, aprotic polar solvents, and relevant halogenated or etheral solvents that may be used in subsequent synthetic or formulation steps.

By applying the principles and protocols outlined herein, scientists can de-risk their projects by generating robust solubility data, leading to more efficient and successful research and development outcomes.

References

-

Structure of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved January 22, 2026, from [Link]

-

2-Aminobenzoxazole. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). (n.d.). Chemos GmbH&Co.KG. Retrieved January 22, 2026, from [Link]

-

Oprisiu, I., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF/ResearchGate. Retrieved January 22, 2026, from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 22, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 22, 2026, from [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved January 22, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 22, 2026, from [Link]

-

5,7-ditert-butyl-2-methyl-1,3-benzoxazole. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 22, 2026, from [Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved January 22, 2026, from [Link]

-

Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved January 22, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved January 22, 2026, from [Link]

-

Report : Determination of Water Solubility. (2017). Regulations.gov. Retrieved January 22, 2026, from [Link]

-